Enantiomeric Configuration Determines Biological Activity: (1R,4R) vs. (1S,4S) Epimeric Differentiation in Muscarinic and TAAR1 Pharmacology
Portoghese et al. demonstrated that epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane exhibit stereochemically dependent biological activity, with the (1R,4R) vs. (1S,4S) configuration producing distinct pharmacological profiles at muscarinic receptor targets [1]. The (1R,4R)-configured free base (CAS 661470-56-0) and its hydrochloride salt (CAS 601515-79-1) are specifically cited as intermediates for muscarinic receptor modulators and TAAR1-targeted therapeutics, where the (1R,4R) spatial orientation of the heteroatom bridge is critical for receptor recognition . In the Roche TAAR1 patent family (US20170137435), 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives demonstrate selectivity for TAAR1 over α₁ and α₂ adrenergic receptors, with the stereochemistry at positions 1 and 4 contributing to this selectivity window [2]. No equivalent cross-comparative data exist to support simple enantiomeric substitution without loss of target engagement.
| Evidence Dimension | Stereochemical dependence of biological activity at muscarinic and TAAR1 receptors |
|---|---|
| Target Compound Data | (1R,4R) configuration delivers specific spatial presentation of O/N heteroatoms critical for receptor engagement; core scaffold used in TAAR1-selective ligands with demonstrated selectivity vs. α₁/α₂ adrenergic receptors [2] |
| Comparator Or Baseline | (1S,4S) enantiomer (CAS 547716-11-0 free base; CAS 31560-06-2 HCl salt) and racemic mixture—both present different three-dimensional pharmacophore geometry |
| Quantified Difference | Epimeric quaternary derivatives exhibit distinct in vitro pharmacological profiles (qualitative stereochemical dependence established in J. Med. Chem. 1971 [1]); the magnitude of stereochemical impact is analogue-specific and has not been reduced to a single numerical difference across all targets |
| Conditions | Muscarinic receptor binding assays (Portoghese, 1971); TAAR1 vs. α₁/α₂ selectivity screening (Hoffmann-La Roche patent US20170137435, 2017) |
Why This Matters
For drug discovery programs requiring defined stereochemistry for receptor fit, using the (1R,4R)-Boc building block eliminates the risk of introducing the incorrect enantiomer, which can result in dramatically reduced target potency or altered selectivity.
- [1] Portoghese, P. S.; et al. Stereochemical studies on medicinal agents. 9. Bicyclic bases. Synthesis and biological activities of epimeric quaternary derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. J. Med. Chem. 1971, 14 (4), 288–291. https://doi.org/10.1021/jm00286a005 View Source
- [2] Hoffmann-La Roche Inc. 2-OXA-5-AZABICYCLO[2.2.1]HEPTAN-3-YL DERIVATIVES. US Patent Application US20170137435A1, published May 18, 2017. https://patents.justia.com/patent/20170137435 View Source
